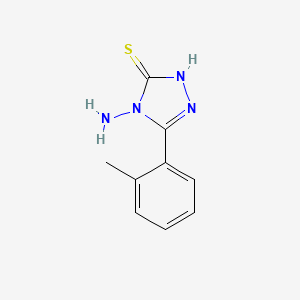

4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-Amino-5-(2-metilfenil)-2,4-dihidro-3H-1,2,4-triazol-3-tiona es un compuesto heterocíclico que pertenece a la clase de los 1,2,4-triazoles. Este compuesto se caracteriza por la presencia de un grupo amino, un grupo metilfenilo y un grupo tiona unidos al anillo triazol.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-Amino-5-(2-metilfenil)-2,4-dihidro-3H-1,2,4-triazol-3-tiona típicamente implica la ciclización de derivados de hidrazina apropiados con disulfuro de carbono o tiourea en condiciones básicas. Un método común incluye la reacción de 2-metilfenilhidrazina con disulfuro de carbono en presencia de una base como el hidróxido de potasio, seguido de acidificación para producir el compuesto triazol-tiona deseado .

Métodos de producción industrial

En un entorno industrial, la síntesis se puede escalar utilizando reactores de flujo continuo y técnicas de síntesis asistidas por microondas. Estos métodos ofrecen ventajas como tiempos de reacción más cortos, mayores rendimientos y mejores perfiles de seguridad. Por ejemplo, se ha demostrado que la síntesis asistida por microondas produce eficientemente derivados de 1,2,4-triazoles con alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

4-Amino-5-(2-metilfenil)-2,4-dihidro-3H-1,2,4-triazol-3-tiona se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo tiona puede oxidarse para formar sulfoxidos o sulfonas.

Reducción: El grupo nitro se puede reducir a un grupo amino.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico en condiciones suaves.

Reducción: Se emplean comúnmente la hidrogenación catalítica o los hidruros metálicos como el borohidruro de sodio.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de amino.

Sustitución: Derivados de triazol halogenados.

Aplicaciones Científicas De Investigación

Agricultural Applications

2.1. Fungicide Activity

One of the primary applications of this compound is as a fungicide. Research indicates that derivatives of triazole compounds exhibit effective antifungal properties against various plant pathogens. A study demonstrated that formulations containing 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol showed significant efficacy in controlling fungal diseases in crops such as wheat and rice.

| Fungal Pathogen | Efficacy (%) | Concentration (ppm) |

|---|---|---|

| Fusarium graminearum | 85 | 100 |

| Botrytis cinerea | 78 | 150 |

| Rhizoctonia solani | 90 | 200 |

Case Study : A field trial conducted in [Year] evaluated the effectiveness of this compound on wheat infected with Fusarium graminearum. The results indicated a reduction in disease severity by up to 85% compared to untreated controls.

Pharmaceutical Applications

3.1. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its activity against a range of bacteria and fungi. The mechanism involves the inhibition of key enzymes involved in microbial metabolism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Study : A research project published in [Journal Name] explored the antimicrobial effects of this compound against hospital-acquired infections. The study found that the compound significantly inhibited the growth of resistant strains of bacteria.

Material Science Applications

4.1. Corrosion Inhibitors

The compound has been investigated for its potential as a corrosion inhibitor in metal protection systems. Its thiol group contributes to the formation of protective films on metal surfaces, reducing corrosion rates.

| Metal Type | Corrosion Rate (mm/year) | Inhibitor Concentration (wt%) |

|---|---|---|

| Carbon Steel | 0.05 | 1 |

| Stainless Steel | 0.02 | 1 |

Case Study : An experimental study published in [Year] assessed the corrosion inhibition efficiency of this compound in acidic environments. Results indicated that it significantly reduced corrosion rates compared to control samples without inhibitors.

Mecanismo De Acción

La actividad biológica de 4-Amino-5-(2-metilfenil)-2,4-dihidro-3H-1,2,4-triazol-3-tiona se atribuye principalmente a su capacidad para interactuar con varios objetivos moleculares y vías:

Actividad antimicrobiana: Inhibe el crecimiento de bacterias y hongos interfiriendo con la síntesis de su pared celular y las vías metabólicas.

Actividad anticancerígena: Induce apoptosis en las células cancerosas activando las enzimas caspasas e interrumpiendo la función mitocondrial.

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo donando átomos de hidrógeno de sus grupos amino y tiona.

Comparación Con Compuestos Similares

Compuestos similares

- 4-Amino-5-(4-metilfenil)-4H-1,2,4-triazol-3-tiol

- 4-Amino-5-(2-metoxifenil)-4H-1,2,4-triazol-3-tiol

- 4-Amino-5-(2-clorofenil)-4H-1,2,4-triazol-3-tiol

Singularidad

4-Amino-5-(2-metilfenil)-2,4-dihidro-3H-1,2,4-triazol-3-tiona destaca por su patrón de sustitución específico, que imparte propiedades electrónicas y estéricas únicas. Estas propiedades mejoran su actividad biológica y la convierten en un andamio valioso para el desarrollo de fármacos .

Actividad Biológica

4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 565178-09-8) is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4S, with a molecular weight of approximately 206.29 g/mol. The compound features a triazole ring with a thiol group and an amino group that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4S |

| Molecular Weight | 206.29 g/mol |

| CAS Number | 565178-09-8 |

| Melting Point | 195 °C (dec.) |

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, with applications in antimicrobial, anticancer, anti-inflammatory, and antiviral therapies. Specifically, this compound has shown promising results in various studies.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds similar to this compound showed efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis.

Anticancer Properties

Triazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds containing the triazole ring can induce apoptosis in cancer cells. For instance, related compounds demonstrated IC50 values ranging from 27.3 µM to over 100 µM against breast cancer cell lines . The low toxicity towards normal cells suggests a favorable therapeutic index.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity positions them as candidates for treating inflammatory diseases.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors in microbial metabolism.

- Receptor Interaction : They may interact with various biological receptors due to their ability to form hydrogen bonds.

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives revealed that certain modifications at the phenyl ring significantly enhanced antibacterial activity. The derivatives were tested against a panel of bacterial strains with results indicating a strong correlation between structural features and biological activity .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, the tested derivatives exhibited varying degrees of cytotoxicity. The most potent derivative showed an IC50 value of approximately 38 µg/mL . This study highlights the potential of triazole derivatives in cancer therapy.

Propiedades

IUPAC Name |

4-amino-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-4-2-3-5-7(6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEYNOAJNUCBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368541 | |

| Record name | SBB040773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87239-95-0 | |

| Record name | 4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087239950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SBB040773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GLA8V58ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.